molecular formula C21H24FN3O5S B2787292 N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-99-7

N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2787292
CAS No.: 872986-99-7
M. Wt: 449.5
InChI Key: YZPAPMWZWXPBFH-UHFFFAOYSA-N
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Description

The compound N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a sulfonamide-containing ethanediamide derivative. Its structure features:

  • A 1,3-oxazinan-2-yl ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group.
  • A benzyl moiety attached via an ethanediamide linker.

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-15-12-17(22)8-9-18(15)31(28,29)25-10-5-11-30-19(25)14-24-21(27)20(26)23-13-16-6-3-2-4-7-16/h2-4,6-9,12,19H,5,10-11,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPAPMWZWXPBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. . The final step involves the coupling of the benzyl group with the ethanediamide moiety under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzenesulfonyl group may enhance the compound’s binding affinity and specificity, while the oxazinan ring can modulate its overall conformation and reactivity . These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide ()
  • Structural Differences :
    • The benzyl group in the target compound is replaced with a 2-methoxybenzyl substituent.
    • Retains the 4-fluoro-2-methylbenzenesulfonyl moiety on the oxazinan ring.
  • Molecular weight: Similar to the target compound, but exact data are unavailable.
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ()
  • Structural Differences :
    • Lacks the 2-methyl substituent on the benzenesulfonyl group.
    • The benzyl group is replaced with a 2-methylpropyl (isobutyl) chain.
  • Implications :
    • Reduced steric bulk at the sulfonyl group may enhance binding flexibility.
    • Molecular weight: 401.45 g/mol (vs. target compound’s ~503 g/mol, inferred from ).
    • Purity: 95%+ , indicating high synthetic reproducibility .
BA93892: N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide ()
  • Structural Differences :
    • Substitutes the benzyl group with a 2-(1H-indol-3-yl)ethyl chain.
  • Molecular weight: 502.56 g/mol, higher than the target compound due to the indole group .

Comparative Analysis of Substituent Effects

Compound Sulfonyl Substituent Amide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-fluoro-2-methylbenzene Benzyl ~503 (estimated) High steric bulk
Compound 4-fluoro-2-methylbenzene 2-Methoxybenzyl Unreported Increased polarity
Compound 4-fluorobenzene 2-Methylpropyl 401.45 Reduced steric hindrance
BA93892 () 4-fluoro-2-methylbenzene 2-(1H-Indol-3-yl)ethyl 502.56 Enhanced π-π interactions

Pharmacological and Physicochemical Implications

  • Amide Substituent Effects :
    • Benzyl vs. 2-methoxybenzyl (): The latter may improve aqueous solubility but reduce membrane permeability.
    • Indole-containing analogs () could exhibit enhanced target engagement in hydrophobic binding pockets.

Q & A

Basic: What are the key synthetic intermediates and reaction steps for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the oxazinan ring followed by sulfonyl group introduction. Key intermediates include:

  • Sulfonylation Intermediate : The 4-fluoro-2-methylbenzenesulfonyl chloride reacts with a pre-formed oxazinan precursor under basic conditions (e.g., NaH or Et3_3N) to install the sulfonyl group .
  • Benzylation Step : The ethanediamide core is functionalized via nucleophilic substitution or amide coupling, often using coupling agents like EDC/HOBt to attach the benzyl group .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) is critical for isolating intermediates, with yields optimized by controlling reaction temperatures (0–25°C) .

Basic: Which spectroscopic and crystallographic techniques are prioritized for structural validation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the benzyl, oxazinan, and sulfonyl moieties. For example, the sulfonyl group’s electron-withdrawing effect downfield-shifts adjacent protons (δ 7.8–8.2 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or SHELXTL) resolves stereochemistry and confirms the oxazinan ring’s chair conformation. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 493.5) .

Advanced: How can computational methods predict this compound’s reactivity or biological target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-deficient nature enhances its susceptibility to nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the ethanediamide carbonyl and active-site residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions (PBS buffer, 310 K) .

Advanced: How to resolve contradictions in biological activity data across experimental models?

Methodological Answer:

  • In Vitro vs. In Vivo Discrepancies : If the compound shows potent enzyme inhibition in vitro but poor efficacy in vivo, evaluate pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays). The sulfonyl group may undergo Phase II glucuronidation, reducing bioavailability .
  • Dose-Response Analysis : Use Hill equation modeling to compare IC50_{50} values across cell lines. Contradictions may arise from off-target effects in complex systems (e.g., interference with membrane transporters) .
  • Orthogonal Assays : Validate anti-cancer activity via both MTT assays (cell viability) and Annexin V staining (apoptosis) to rule out false positives .

Advanced: What strategies optimize nucleophilic substitution at the sulfonyl group?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. For example, DMF increases the reaction rate of amine substitutions by stabilizing transition states .
  • Catalytic Additives : Add KI (10 mol%) to facilitate iodide displacement in SNAr reactions. This is critical for modifying the 4-fluoro-2-methylbenzenesulfonyl moiety .
  • Microwave-Assisted Synthesis : Reduce reaction times from 24 h to 30 min by irradiating at 100°C, improving yield (85% vs. 60% conventional) .

Advanced: How to analyze stereochemical outcomes in oxazinan ring formation?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH 90:10) to separate enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >98%) .
  • Circular Dichroism (CD) : Correlate CD spectra with X-ray data to assign absolute configuration. The oxazinan ring’s chair conformation produces distinct Cotton effects at 220–240 nm .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during ring closure, achieving ee >99% .

Advanced: What are the best practices for reproducibility in multi-step syntheses?

Methodological Answer:

  • Intermediate Characterization : Validate each step via 1^1H NMR and TLC before proceeding. For example, ensure the oxazinan intermediate shows a triplet at δ 3.8 ppm (N-CH2_2-O) .
  • Moisture Sensitivity : Conduct sulfonylations under inert atmosphere (N2_2/Ar) to prevent hydrolysis of sulfonyl chlorides .
  • Batch Record Templates : Document reaction parameters (e.g., stirring rate, cooling bath stability) to minimize operator-dependent variability .

Advanced: How to design SAR studies for this compound’s anti-inflammatory activity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying substituents on the benzyl group (e.g., -OCH3_3, -NO2_2) to assess electronic effects on COX-2 inhibition .
  • Bioisosteric Replacement : Replace the oxazinan ring with piperidine or morpholine to evaluate ring size/rigidity impacts on potency .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data (pIC50_{50}), guiding further optimizations .

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